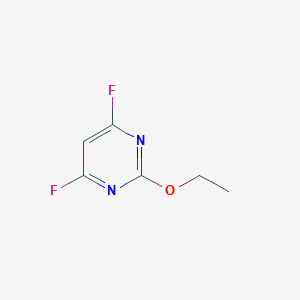

2-Ethoxy-4,6-difluoropyrimidine

Description

Properties

IUPAC Name |

2-ethoxy-4,6-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVUAJWRAOSPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452923 | |

| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166524-65-8 | |

| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166524-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166524658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-4,6-difluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethoxy-4,6-difluoropyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2-Ethoxy-4,6-difluoropyrimidine. This fluorinated pyrimidine building block is a versatile synthon extensively used in synthetic organic and medicinal chemistry research.[1] Its utility is derived from the strategic placement of fluorine atoms and an ethoxy group on the pyrimidine ring, creating a highly reactive scaffold for nucleophilic aromatic substitution (SNAr) reactions.[1]

Core Chemical Properties

This compound is a white crystalline solid.[2] It is insoluble in water but soluble in organic solvents such as ethanol and carbon disulfide.[2] The core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 166524-65-8 | [3][4] |

| Molecular Formula | C₆H₆F₂N₂O | [2][3][4] |

| Molecular Weight | 160.12 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | ~70-75 °C | [2] |

| Boiling Point | 207.5 ± 43.0 °C (Predicted) | [5] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [5] |

| InChIKey | SGVUAJWRAOSPNC-UHFFFAOYSA-N | [3] |

| SMILES | CCOC1=NC(=CC(=N1)F)F | [3][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and structural elucidation of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

| ¹H NMR | |

| Assignment | Approximate Chemical Shift (δ, ppm) |

| Pyrimidine-H (C5-H) | ~6.5 - 7.0 (m) |

| OCH₂ | ~4.4 (q, J = 7.1 Hz) |

| CH₃ | ~1.3 - 1.5 (t, J = 7.1 Hz) |

Note: 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. Actual values can vary based on solvent and experimental conditions.[1]

| ¹³C NMR | |

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C=N (C2) | ~165 |

| C-F (C4, C6) | ~160 (d, JC-F) |

| C-H (C5) | ~100 |

| OCH₂ | ~65 |

| CH₃ | ~14 |

Note: These are approximate chemical shifts. 'd' indicates a doublet due to carbon-fluorine coupling.[1]

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) confirms the elemental composition.[1]

| Predicted Mass Spectrometry Data | |

| Adduct | m/z |

| [M+H]⁺ | 161.05210 |

| [M+Na]⁺ | 183.03404 |

| [M-H]⁻ | 159.03754 |

| [M]⁺ | 160.04427 |

Source:[1]

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[1]

| Characteristic IR Absorption Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C=N stretch (aromatic) | 1550-1650 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch | 1000-1400 |

| C-O stretch (ether) | 1050-1150 |

Note: These are general ranges for the indicated functional groups.[1]

Computational Chemistry Data

| Property | Value |

| Topological Polar Surface Area (TPSA) | 35.01 Ų |

| logP | 1.1535 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Source:[6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically a multi-step process.[1][7] A common and optimized route starts from urea and involves the formation of key intermediates.[1][7]

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine: This precursor is synthesized from ethyl isourea sulfate, which is formed from urea and diethyl sulfate.[1][7] The ethyl isourea sulfate is then cyclized with diethyl malonate to yield 2-ethoxy-4,6-dihydroxypyrimidine.[1] Milder reaction conditions, between 0°C and 30°C, can be employed for the synthesis of the dihydroxy precursor.[1]

-

Chlorination: The 2-ethoxy-4,6-dihydroxypyrimidine is converted to 2-ethoxy-4,6-dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction is typically carried out at an elevated temperature, often in the range of 80–85°C for about 3 hours.[1] This chlorination step can achieve a yield of 90.7% with 98.7% purity.[1]

-

Fluorination: The final step is a nucleophilic fluorination (a Halogen Exchange or Halex reaction) where the dichloro-intermediate is treated with a nucleophilic fluoride source, such as potassium fluoride (KF), to replace the chlorine atoms with fluorine.[1][7] This step can proceed with an 82.7% yield and 99.1% purity.[1] The overall yield for a four-step process starting from urea can be over 61% with a final product purity exceeding 99%.[1]

Reactivity and Applications

The core utility of this compound lies in its reactivity, which makes it a valuable intermediate in medicinal chemistry.[1][4][7]

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atoms at the 4- and 6-positions of the pyrimidine ring are excellent leaving groups.[1] This allows for selective and sequential displacement by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-based nucleophiles (e.g., amines, alcohols, thiols).[1] This high reactivity is central to its use in constructing complex and diversely functionalized pyrimidine libraries.[1] These libraries are crucial for developing pharmaceutical candidates, especially kinase inhibitors, as well as anticancer and antiviral agents.[1][4]

Caption: General scheme of SNAr reaction on the pyrimidine core.

This reactivity makes this compound an important intermediate for many drugs, including triazolopyrimidine sulfonamides.[7]

Safety and Handling

This compound is considered a toxic compound and requires careful handling.[2]

-

Precautions for Safe Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8] Work in a well-ventilated area, preferably in a fume hood.[2][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles.[2][8][9] A face shield may be necessary if there is a risk of splashes.[9]

-

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[8]

-

Skin Contact: Wash off with soap and plenty of water and consult a physician.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

-

Storage: Store in a dry, well-ventilated area at 2-8°C.[6][8]

-

Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Wear self-contained breathing apparatus if necessary.[8]

-

Disposal: Dispose of the substance and contaminated materials in accordance with applicable laws and good laboratory practices.[8][9] Do not let the product enter drains.[8]

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 166524-65-8,this compound | lookchem [lookchem.com]

- 5. This compound CAS#: 166524-65-8 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 8. angenechemical.com [angenechemical.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine (CAS: 166524-65-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethoxy-4,6-difluoropyrimidine is a fluorinated pyrimidine derivative that serves as a high-value and versatile building block in synthetic organic and medicinal chemistry.[1] Identified by its CAS number 166524-65-8, this compound's strategic placement of two reactive fluorine atoms and an ethoxy group on the pyrimidine ring makes it a highly sought-after intermediate.[1] The fluorine atoms at the 4- and 6-positions act as excellent leaving groups, facilitating selective nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed in the synthesis of a wide range of pharmaceutical and agricultural compounds, including antiviral, anticancer, and herbicidal agents.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, spectroscopic data, detailed synthetic protocols, and its applications in drug discovery and development.

Physicochemical and Computational Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₂N₂O | [2][3][4] |

| Molecular Weight | 160.12 g/mol | [1][3][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 70-75 °C | [5] |

| Boiling Point | 207.5 ± 43.0 °C (Predicted) | [6] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 79.3 °C | [2] |

| pKa | -5.14 ± 0.30 (Predicted) | [2] |

| LogP | 1.1535 | [4] |

| Topological Polar Surface Area | 35.01 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

| Purity | ≥98% | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of this compound. The following tables present characteristic NMR data.

¹H NMR Spectral Data [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH (pyrimidine ring) | 6.5 - 7.5 | m | - |

| OCH₂ | 4.3 - 4.6 | q | 7.1 |

| CH₃ | 1.3 - 1.5 | t | 7.1 |

Note: Data is based on typical values and may vary with solvent and experimental conditions.

¹³C NMR Spectral Data [1]

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=N (C2) | ~165 |

| C-F (C4, C6) | ~160 (d, JC-F) |

| C-H (C5) | ~100 |

| OCH₂ | ~65 |

| CH₃ | ~14 |

Note: 'd' indicates a doublet due to carbon-fluorine coupling.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the compound's elemental composition and molecular weight.[7]

Synthesis and Experimental Protocols

The most widely reported synthesis of this compound is a multi-step process starting from 2-ethoxy-4,6-dihydroxypyrimidine.[1][8] A more recent, cost-effective method has been developed starting from urea.[9] The key transformations involve chlorination followed by fluorination.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 166524-65-8 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

2-Ethoxy-4,6-difluoropyrimidine molecular formula

An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, characterized by a pyrimidine ring substituted with an ethoxy group and two reactive fluorine atoms, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₆F₂N₂O, is a white crystalline solid.[1] The strategic placement of the two fluorine atoms at the 4- and 6-positions of the pyrimidine ring makes them excellent leaving groups, which is fundamental to the compound's utility in nucleophilic aromatic substitution (SNAr) reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₂N₂O | [1][3][4][5][6] |

| Molecular Weight | 160.12 g/mol | [4][5] |

| CAS Number | 166524-65-8 | [3][4][5] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 207.5 ± 43.0 °C at 760 mmHg | [3][7] |

| Density | 1.283 ± 0.06 g/cm³ | [3][7] |

| Flash Point | 79.286 °C | [3] |

| pKa | -5.14 ± 0.30 (Predicted) | [3][7] |

| LogP | 1.1535 | [4] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | [4] |

| Solubility | Insoluble in water; Soluble in ethanol and carbon disulfide. | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from inexpensive and readily available materials like urea.[8] The general synthetic route involves the formation of a dihydroxy pyrimidine intermediate, followed by chlorination and subsequent fluorination.[2][9]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 2-Ethoxy-4,6-dihydroxypyrimidine

This protocol outlines the chlorination and subsequent fluorination steps, which are crucial for the synthesis.[2][8][9]

Materials:

-

2-Ethoxy-4,6-dihydroxypyrimidine (Intermediate II)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Potassium fluoride (KF)

-

1,2-Dichloroethane (or other suitable organic solvent)

-

Acetonitrile

Procedure:

Step 1: Chlorination to form 2-Ethoxy-4,6-dichloropyrimidine (Intermediate III)

-

In a reaction vessel, dissolve 1 mole of 2-ethoxy-4,6-dihydroxypyrimidine in a suitable solvent like 1,2-dichloroethane.[9]

-

Slowly add 2.2 moles of phosphorus oxychloride (POCl₃).[9]

-

While stirring, add 2 moles of triethylamine. The temperature should be controlled to not exceed 50°C.[9]

-

Monitor the reaction to completion.

-

Upon completion, the reaction mixture is worked up to isolate the chlorinated intermediate. This step has been reported to achieve a yield of 90.7% with 98.7% purity.[2]

Step 2: Fluorination to form this compound

-

The chlorinated intermediate (2-ethoxy-4,6-dichloropyrimidine) is reacted with a fluorinating agent, such as potassium fluoride (KF).[2][8]

-

The reaction is typically carried out in a suitable solvent at temperatures ranging from 80-120°C for approximately 6 hours.[8]

-

It is crucial to ensure anhydrous conditions as the fluorination reaction is sensitive to moisture.[9]

-

After the reaction, the final product is obtained through separation and purification.[8] This fluorination step can proceed with an 82.7% yield and 99.1% purity.[2]

Applications in Drug Development and Research

This compound serves as a critical intermediate in the pharmaceutical and agricultural industries.[3] It is used in the synthesis of antiviral and anticancer drugs, as well as pesticides and herbicides.[1][3] Its utility stems from its ability to undergo selective and sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.[2]

Caption: Role as an intermediate in synthesizing diverse derivatives.

This versatility makes it an attractive scaffold for Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug discovery.[10]

Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.

Reactivity and Mechanism

The core utility of this compound is derived from the high reactivity of the C-F bonds at positions 4 and 6 towards nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates these positions for nucleophilic aromatic substitution (SNAr). This allows for the selective displacement of one or both fluorine atoms by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse library of substituted pyrimidines.[2]

Safety Information

This compound is considered a toxic compound.[1] Appropriate safety precautions must be taken during handling and storage. This includes avoiding contact with skin and inhalation of its dust or vapor.[1] Operations should be conducted in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and face masks should be worn.[1] It should also be kept away from oxidants and acids.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined synthetic pathway and versatile reactivity make it an indispensable tool for researchers and scientists in the field of drug development. The ability to readily generate diverse molecular architectures from this scaffold continues to drive innovation in the discovery of new therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: 166524-65-8 [chemicalbook.com]

- 8. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Ethoxy-4,6-difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4,6-difluoropyrimidine is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine core functionalized with two fluorine atoms and an ethoxy group, makes it an exceptionally versatile synthon. The electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the selective and sequential displacement of the fluorine atoms with a variety of nucleophiles.[1] This reactivity is instrumental in the synthesis of complex molecular scaffolds, particularly for the development of kinase inhibitors, anticancer agents, and antiviral compounds.[1] This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its physicochemical properties, spectroscopic signature, and synthetic pathway.

Physicochemical and Spectroscopic Data

The structural identity of this compound is confirmed through a combination of physicochemical measurements and spectroscopic analysis. The data presented below has been compiled from various sources and includes both predicted and experimental values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆F₂N₂O | [2][3][4] |

| Molecular Weight | 160.12 g/mol | [1][4] |

| CAS Number | 166524-65-8 | [4] |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 207.5 ± 43.0 °C (Predicted) | [2][5] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [2][5] |

| pKa | -5.14 ± 0.30 (Predicted) | [2][5] |

| Flash Point | 79.286 °C | [3] |

| Melting Point | ~70-75 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol and carbon disulfide | [2] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~6.8 - 7.0 | m | - | Pyrimidine C5-H |

| ~4.4 - 4.6 | q | 7.1 | -OCH₂CH₃ | |

| ~1.3 - 1.5 | t | 7.1 | -OCH₂CH₃ | |

| ¹³C NMR | ~165 | s | - | C2 (C=N) |

| ~160 | d | JC-F | C4, C6 (C-F) | |

| ~100 | s | - | C5 (C-H) | |

| ~65 | s | - | -OCH₂CH₃ | |

| ~14 | s | - | -OCH₂CH₃ |

Note: NMR data are approximate and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 'q' denotes quartet, 't' denotes triplet, 's' denotes singlet, and 'd' denotes doublet.[1]

Table 3: Mass Spectrometry Data for this compound

| Adduct | Calculated m/z |

| [M]⁺ | 160.04427 |

| [M+H]⁺ | 161.05210 |

| [M+Na]⁺ | 183.03404 |

| [M-H]⁻ | 159.03754 |

Source: Predicted data from computational models.[1][6]

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C=N stretch (aromatic) | 1550-1650 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch | 1000-1400 |

| C-O stretch (ether) | 1050-1150 |

Note: These are general ranges for the indicated functional groups.[1]

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic route is outlined below.

Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

A common starting point is the reaction of urea and diethyl sulfate to form an ethyl isourea sulfate intermediate.[1][7] This intermediate is then cyclized with diethyl malonate to produce 2-ethoxy-4,6-dihydroxypyrimidine.[1] Following the cyclization, the reaction mixture is acidified, typically with hydrochloric or acetic acid, to a pH of approximately 4.0.[1] This causes the neutral 2-ethoxy-4,6-dihydroxypyrimidine to crystallize, after which it is isolated by filtration, washed, and dried.[1]

Chlorination and Fluorination

The crucial halogenation steps involve the conversion of the dihydroxy-pyrimidine to the difluoro-pyrimidine.

-

Chlorination: 2-Ethoxy-4,6-dihydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine, to yield 2-ethoxy-4,6-dichloropyrimidine. This step has been reported to achieve yields as high as 90.7% with 98.7% purity.[1]

-

Fluorination: The dichloro-intermediate undergoes a halogen exchange (Halex) reaction with a nucleophilic fluoride source, typically potassium fluoride (KF), to afford the final product, this compound. This fluorination step can proceed with yields around 82.7% and a purity of 99.1%.[1]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of a synthesized compound.

Conclusion

The structure of this compound is well-established through a combination of synthetic protocols and comprehensive spectroscopic analysis. Its unique electronic and steric properties make it a valuable and highly reactive intermediate for the synthesis of a wide range of functionalized pyrimidines. The detailed data and methodologies presented in this guide provide a solid foundation for its application in research and development, particularly in the pursuit of novel therapeutic agents.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 166524-65-8 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]

- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2-Ethoxy-4,6-difluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Ethoxy-4,6-difluoropyrimidine (CAS No: 166524-65-8), a key intermediate in medicinal chemistry. This document compiles available spectroscopic data, outlines detailed experimental protocols for its synthesis, and presents logical workflows for its characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₆H₆F₂N₂O and a molecular weight of 160.12 g/mol .[1][2]

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (Pyrimidine ring, H-5) | 6.5 - 7.5 (estimated) | m | - |

| OCH₂ (Ethoxy) | 4.3 - 4.6 | q | 7.1 |

| CH₃ (Ethoxy) | 1.3 - 1.5 | t | 7.1 |

| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| C=N (C2) | ~165 | - |

| C-F (C4, C6) | ~160 | d, J(C-F) |

| C-H (C5) | ~100 | - |

| OCH₂ | ~65 | - |

| CH₃ | ~14 | - |

| Note: These are approximate chemical shifts. 'd' indicates a doublet due to carbon-fluorine coupling. |

Table 3: Mass Spectrometry Data (Predicted)

| Adduct | m/z |

| [M]⁺ | 160.04427 |

| [M+H]⁺ | 161.05210 |

| [M+Na]⁺ | 183.03404 |

| [M-H]⁻ | 159.03754 |

| Source: Predicted data from PubChem.[3] |

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Alkyl) | ~2850 - 3000 |

| C=N Stretch (Pyrimidine Ring) | ~1550 - 1650 |

| C-O Stretch (Ethoxy) | ~1050 - 1250 |

| C-F Stretch | ~1000 - 1100 |

¹⁹F NMR and UV-Vis Spectroscopy

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of chemical intermediates.

Synthesis of this compound

The synthesis is a multi-step process typically starting from 2-ethoxy-4,6-dihydroxypyrimidine.[5]

Step 1: Chlorination to 2-Ethoxy-4,6-dichloropyrimidine

-

In a suitable reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mole equivalent) in an appropriate solvent such as 1,2-dichloroethane (300 mL).[5]

-

Slowly add phosphorus oxychloride (POCl₃, 2.2 mole equivalents).[5]

-

Under stirring, add triethylamine (2 mole equivalents) while maintaining the reaction temperature below 50°C.[5]

-

Heat the mixture to 85°C and maintain for 3 hours.[5]

-

Monitor the reaction's completion using HPLC until the starting material is less than or equal to 0.5%.[5]

-

After completion, cool the mixture to room temperature and carefully quench by adding it to ice water.[5]

-

Separate the organic layer, wash it with brine, dry it, and obtain the product via distillation.[5]

-

Expected Yield: ~90%

-

Purity: ~98.7% (HPLC)[5]

-

Step 2: Fluorination to this compound

-

To a reaction vessel, add potassium fluoride (KF, 2.5 mole equivalents) and a suitable solvent like sulfolane.[6][7]

-

Heat the mixture to 160°C and stir for 1 hour.[5]

-

Add 2-ethoxy-4,6-dichloropyrimidine (1 mole equivalent) and continue stirring at 160°C for 3 hours.[5][6]

-

Monitor the reaction's progress via HPLC until the starting material is less than or equal to 0.5%.[5][7]

-

Distill the product under reduced pressure to isolate the pure this compound.[5][6]

Spectroscopic Analysis Protocols

The following are general protocols that can be adapted for the spectroscopic characterization of this compound.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a standard single-pulse experiment with proton decoupling. A longer relaxation delay (2-5 seconds) may be necessary to observe all carbon signals, including quaternary carbons.

-

¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A large spectral width may be necessary for initial acquisition due to the wide chemical shift range of fluorine. The chemical shifts are referenced to an external standard like CFCl₃.[8]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for obtaining the molecular ion peak.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound can be a solid at room temperature, it can be prepared as a KBr pellet.[7] Mix a small amount of the finely ground sample with dry potassium bromide and press it into a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic characterization.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4,6-difluoropyrimidine from Urea

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with the readily available and cost-effective starting material, urea. This document details the multi-step process, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound from urea is a well-established four-step process. The overall strategy involves the initial formation of an isourea intermediate, followed by the construction of the pyrimidine ring. Subsequent halogenation steps then yield the final fluorinated product. The total yield for this entire process has been reported to be over 61%, with a final product purity exceeding 99%.[1]

The key transformations are:

-

O-Alkylation of Urea: Urea is reacted with diethyl sulfate to form the O-ethylisourea sulfate intermediate.

-

Cyclization: The pyrimidine ring is constructed by reacting O-ethylisourea sulfate with diethyl malonate to yield 2-ethoxy-4,6-dihydroxypyrimidine.

-

Chlorination: The hydroxyl groups on the pyrimidine ring are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 2-ethoxy-4,6-dichloropyrimidine.

-

Fluorination: The final step is a halogen exchange (Halex) reaction where the chlorine atoms are substituted with fluorine using a nucleophilic fluoride source, typically potassium fluoride (KF).

Synthetic Workflow

The logical progression of the synthesis from urea to the final product is illustrated below.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of O-Ethylisourea Sulfate

This initial step involves the O-alkylation of urea.

-

Reagents: Urea, Diethyl Sulfate.[2]

-

Molar Ratio: The molar ratio of urea to diethyl sulfate is typically in the range of 1:0.5 to 1:1.5.[2]

-

Procedure: Urea and diethyl sulfate are reacted in an organic solvent. The reaction mixture is heated to a temperature between 60°C and 120°C to facilitate the formation of the O-ethylisourea sulfate intermediate.[2][3]

Step 2: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This step involves the cyclization of the isourea intermediate with a malonic ester to form the core pyrimidine structure.[1]

-

Reagents: O-ethylisourea sulfate (or O-ethylisourea hydrogen sulfate), diethyl malonate (or dimethyl malonate), a base such as sodium methoxide.[1][2]

-

Molar Ratio: The molar ratio of O-ethylisourea sulfate to diethyl malonate is generally between 1:0.5 and 1:1.5.[2]

-

Protocol 1: A solution of sodium methoxide in methanol is added dropwise to a mixture of O-ethylisourea hydrogen sulfate and dimethyl malonate in anhydrous methanol at a temperature of -1°C to -7°C. The reaction proceeds for several hours, first at 0°C and then at 25°C.[1]

-

Protocol 2: The reaction can also be conducted at a higher temperature range of 60-150°C.[2][3] After the reaction, acidification is performed to precipitate the product.[1] "One-pot" synthesis variations exist for this step to simplify operations and reduce waste.[1]

Step 3: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

The dihydroxy-pyrimidine intermediate is converted to a dichloro-intermediate, which is more reactive for the subsequent fluorination step.

-

Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), and a base such as triethylamine.[2][3][4]

-

Procedure: 2-Ethoxy-4,6-dihydroxypyrimidine (1 mol) is dissolved in a solvent like 1,2-dichloroethane (300 mL).[2][4] Phosphorus oxychloride (2.2 mol) is slowly added.[2][4] Triethylamine (2 mol) is then added under stirring, ensuring the reaction temperature does not exceed 50°C.[2][4] After the addition is complete, the reaction system is heated to 85°C to drive the reaction to completion.[2]

Step 4: Synthesis of this compound

This final step is a halogen exchange reaction to introduce the fluorine atoms.

-

Reagents: 2-Ethoxy-4,6-dichloropyrimidine, Potassium Fluoride (KF).[1][3]

-

Solvent: A solvent such as Sulfolane is often used.[5]

-

Procedure: A mixture of 2-ethoxy-4,6-dichloropyrimidine and potassium fluoride is prepared in a suitable solvent.[5] The reaction mixture is heated to a temperature between 80°C and 120°C and stirred for approximately 6 hours.[2][3] In some protocols, temperatures can reach up to 160°C for 3 hours, with reaction progress monitored to ensure the starting material is consumed.[5] After completion, the target product is isolated and purified.[2] The fluorination reaction is sensitive to moisture, so anhydrous conditions are critical.[4]

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall process viability. The table below summarizes key quantitative data reported for the synthesis of this compound.

| Step | Reactants | Key Conditions | Yield | Purity | Reference(s) |

| O-Ethylisourea Sulfate Formation | Urea, Diethyl Sulfate | 60-120 °C | - | - | [2][3] |

| Dihydroxy-pyrimidine Formation | O-ethylisourea sulfate, Diethyl malonate | 60-150 °C or -7 to 25 °C with base | - | - | [1][2] |

| Chlorination | 2-Ethoxy-4,6-dihydroxypyrimidine, POCl₃, Triethylamine | ~85 °C | 90.7% | 98.7% | [1] |

| Fluorination | 2-Ethoxy-4,6-dichloropyrimidine, KF | 80-120 °C, 6h | 82.7% | 99.1% | [1][2] |

| Overall Process | Urea to Final Product | Multi-step | > 61% | > 99% | [1] |

| Alternative Chlorination | 2-Ethoxy-4,6-dihydroxypyrimidine, Thionyl chloride | - | > 83% (Total) | - | [1] |

References

2-Ethoxy-4,6-difluoropyrimidine: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-4,6-difluoropyrimidine is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] Its unique electronic properties, stemming from the presence of two highly electronegative fluorine atoms and an ethoxy group on the pyrimidine core, make it an exceptionally reactive scaffold for nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols, quantitative data, and process visualizations to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature.[2] Key identifiers and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 166524-65-8 | [1][3] |

| Molecular Formula | C₆H₆F₂N₂O | [1] |

| Molecular Weight | 160.12 g/mol | [3][4] |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 207.5 °C at 760 mmHg | [1] |

| Density | 1.283 g/cm³ | [1] |

| Flash Point | 79.3 °C | [1] |

| InChI Key | SGVUAJWRAOSPNC-UHFFFAOYSA-N | [3] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy: Proton NMR is instrumental in confirming the presence and position of the ethoxy group. The spectrum typically shows a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H (C5-H) | 6.5 - 7.5 (estimated) | m | - |

| -OCH₂- | 4.3 - 4.6 | q | 7.1 |

| -CH₃ | 1.3 - 1.5 | t | 7.1 |

| Table 1: ¹H NMR Spectral Data for this compound.[3] Note: 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. Actual chemical shifts can vary based on the solvent used. |

¹³C NMR Spectroscopy: Carbon NMR provides insight into the carbon framework of the molecule. The carbon atoms attached to the electronegative fluorine and oxygen atoms are characteristically shifted downfield.[3]

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C2 (C=N) | ~165 |

| C4, C6 (C-F) | ~160 (doublet, JC-F) |

| C5 (C-H) | ~100 |

| -OCH₂- | ~65 |

| -CH₃ | ~14 |

| Table 2: Approximate ¹³C NMR Spectral Data for this compound.[3] |

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.[3]

Synthesis of this compound

The most common and industrially scalable synthesis of this compound is a multi-step process that begins with readily available starting materials.[3][5] The overall pathway involves the formation of a dihydroxy pyrimidine intermediate, followed by chlorination and a final fluorination step.[3][6][7]

Caption: Synthetic pathway for this compound.

A reported four-step process starting from urea achieves a total yield of over 61% with a final product purity exceeding 99%.[3]

| Step | Reaction | Reagents | Reported Yield | Reported Purity |

| 3. Chlorination | Dihydroxy to Dichloro intermediate | POCl₃ | 90.7% | 98.7% |

| 4. Fluorination | Dichloro intermediate to Final Product | KF | 82.7% | 99.1% |

| Table 3: Reported Yields and Purities for Key Synthetic Steps.[3][5] |

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This precursor is synthesized from O-ethylisourea sulfate (itself derived from urea and diethyl sulfate) and diethyl malonate through a cyclization reaction.[3][5] The reaction temperature for the cyclization is typically in the range of 60-150 °C.[8] Following cyclization, the resulting monosodium salt is neutralized with an acid, such as hydrochloric or acetic acid, to yield the neutral dihydroxy compound.[3]

Step 3: Chlorination to form 2-Ethoxy-4,6-dichloropyrimidine

This step involves the conversion of the hydroxyl groups to chlorine atoms.

-

Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), and a base such as triethylamine.[5][8]

-

Procedure: The 2-Ethoxy-4,6-dihydroxypyrimidine is reacted with phosphorus oxychloride. The reaction is typically carried out at an elevated temperature, for instance, in the range of 80–85°C for approximately 3 hours.[3] The presence of a base like triethylamine helps to neutralize the HCl generated during the reaction.[8]

-

Work-up: After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure. The crude product is then purified.

Step 4: Fluorination to form this compound

The final step is a halogen exchange (Halex) reaction.

-

Reagents: 2-Ethoxy-4,6-dichloropyrimidine and a nucleophilic fluoride source, most commonly potassium fluoride (KF).[3][5]

-

Procedure: The chlorinated intermediate is reacted with potassium fluoride in an appropriate organic solvent. The reaction is conducted at an elevated temperature, for example, between 80-120 °C for about 6 hours.[5]

-

Work-up and Purification: Upon completion, as monitored by techniques like HPLC, the product is isolated.[5] Purification is typically achieved by reduced pressure distillation and/or recrystallization to yield the final high-purity this compound.[5]

Reactivity and Applications

The core utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atoms at the 4- and 6-positions are excellent leaving groups, allowing for their selective and sequential displacement by a wide array of nucleophiles.[3]

Caption: General SNAr reactivity and control of selectivity.

This controlled reactivity makes it a valuable synthon for building complex molecular architectures.

Applications in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core of many therapeutic agents.[9] this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs.[1] The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[7][10]

Applications in Agrochemicals

In the agricultural sector, this compound is used in the development of pesticides and herbicides.[1][2] Notably, it is a key intermediate for synthesizing triazolopyrimidine sulfonamide herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[8]

Key Reaction: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

A prime example of the controlled reactivity of this compound is its reaction with hydrazine to form 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, another versatile intermediate.[11][12] Controlling the reaction conditions is critical to prevent the formation of the di-substituted byproduct.[6][11]

Experimental Protocol for Mono-substitution:

-

Initial Charge: Dissolve this compound (1.0 equivalent) in anhydrous ethanol. Purge the reaction vessel with nitrogen and cool the solution to 0-5 °C.[11]

-

Nucleophile Addition: Slowly add a solution of hydrazine monohydrate (1.05 equivalents) in anhydrous ethanol dropwise over 1-2 hours to maintain a low localized concentration of the nucleophile.[11]

-

Reaction: Allow the reaction to stir at 0-5 °C for an additional 4-6 hours.[11]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to track the consumption of starting material and the formation of the mono- versus di-substituted products.[11]

-

Work-up: Once complete, quench the reaction by pouring it into cold water. The product can be collected by filtration if it precipitates, or extracted with an organic solvent like ethyl acetate.[11]

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | High-Purity Reagent | RUO [benchchem.com]

- 4. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Physical and chemical properties of 2-Ethoxy-4,6-difluoropyrimidine

Introduction

2-Ethoxy-4,6-difluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] Its strategic arrangement of two fluorine atoms and an ethoxy group on the pyrimidine ring creates a versatile and highly reactive scaffold.[2] The fluorine atoms at the 4- and 6-positions act as excellent leaving groups, making the molecule an ideal substrate for selective and sequential nucleophilic aromatic substitution (SNAr) reactions.[2] This property allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, rendering it a crucial building block in the synthesis of complex molecules, including antiviral and anticancer drugs, as well as pesticides and herbicides.[1][2]

Compound Identification

A clear identification of this compound is crucial for researchers. The following table summarizes its key identifiers.

| Identifier | Value |

| CAS Number | 166524-65-8[1][2][3][4] |

| Molecular Formula | C₆H₆F₂N₂O[1][3][4][5] |

| Molecular Weight | 160.12 g/mol [2][4][6] |

| IUPAC Name | This compound[6] |

| InChI | InChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3[6] |

| InChIKey | SGVUAJWRAOSPNC-UHFFFAOYSA-N[2][6] |

| Canonical SMILES | CCOC1=NC(=CC(=N1)F)F[4][6] |

| Synonyms | Pyrimidine, 2-ethoxy-4,6-difluoro- (9CI)[1][4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis. It is described as a white crystalline solid.[3] The following table outlines its key properties, noting that many are predicted values.

| Property | Value | Source |

| Melting Point | ~70-75 °C | Experimental[3] |

| Boiling Point | 207.5 ± 43.0 °C | Predicted[3][7] |

| Density | 1.282 ± 0.06 g/cm³ | Predicted[3][7] |

| Flash Point | 79.286 °C | Predicted[1][3] |

| Vapor Pressure | 0.323 mmHg at 25°C | Predicted[1][3] |

| Refractive Index | 1.453 | Predicted[1][3] |

| Solubility | Insoluble in water; Soluble in ethanol and carbon disulfide.[3] | Experimental[3] |

| pKa | -5.14 ± 0.30 | Predicted[1][7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

| Spectroscopic Data | Details |

| ¹H NMR | The spectrum shows characteristic signals for the ethyl protons: a triplet for the methyl (CH₃) group around δ 1.3 - 1.5 ppm and a quartet for the methylene (OCH₂) group around δ 4.3 - 4.6 ppm, with a coupling constant (J) of approximately 7.1 Hz. A multiplet for the pyrimidine ring proton (C-H) is expected in the range of δ 6.5 - 7.5 ppm.[2] |

| ¹³C NMR | Approximate chemical shifts are: ~165 ppm (C=N at C2), ~160 ppm (doublet for C-F at C4, C6), ~100 ppm (C-H at C5), ~65 ppm (OCH₂), and ~14 ppm (CH₃).[2] |

| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of the compound.[2] |

Synthesis and Reactivity

Synthetic Pathway

The industrial synthesis of this compound is a multi-step process that typically starts from urea.[2][8] The general pathway involves the formation of an O-ethylisourea salt, cyclization to form a dihydroxy pyrimidine intermediate, followed by chlorination and finally fluorination to yield the target compound.[2][8]

Experimental Protocols

The following protocols are based on established synthetic methods.[8]

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine (Intermediate II) This precursor can be synthesized via the cyclization of an O-ethylisourea salt with a malonic acid ester.[2][9] One optimized method involves the dropwise addition of a sodium methoxide solution to a mixture of O-ethylisourea hydrogen sulfate and dimethyl malonate in anhydrous methanol at low temperatures (-7°C to 0°C), followed by reaction at 25°C.[2] The resulting pyrimidine salt is then acidified with an acid like hydrochloric or acetic acid to yield the neutral dihydroxy compound.[2][9]

Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine (Intermediate III)

-

Dissolve 157 g (1 mol) of 2-ethoxy-4,6-dihydroxypyrimidine in 300 mL of 1,2-dichloroethane in a 1000 mL reaction flask.

-

Slowly add 340 g (2.2 mol) of phosphorus oxychloride (POCl₃) to the solution.

-

While stirring, add 205 g (2 mol) of triethylamine, ensuring the reaction temperature does not exceed 50°C.

-

After the addition is complete, heat the mixture to 85°C and maintain for 3 hours. Monitor the reaction by sampling until the starting material is ≤0.5%.

-

Cool the reaction to room temperature and slowly add ice water, then stir for 30 minutes.

-

Separate the layers. Wash the organic phase with brine, dry it, and obtain the product via fractionation. A typical yield is around 90.7%.[8]

Step 3: Synthesis of this compound (Final Product)

-

In a 1000 mL reaction flask, add 400 mL of sulfolane and 147.2 g (2.5 mol) of anhydrous potassium fluoride. Heat to 200°C and stir for 1 hour.

-

Cool the mixture to 80°C and add 194.5 g (1 mol) of 2-ethoxy-4,6-dichloropyrimidine.

-

Heat the reaction to 160°C and stir for 3 hours. Monitor the reaction until the starting material is ≤0.5%.

-

Distill the product under reduced pressure and re-fractionate to obtain the final product. A typical yield is around 82.7%. The product appears as white crystals upon cooling.[8]

Reactivity

The core utility of this compound lies in its reactivity towards nucleophiles. The electron-deficient nature of the pyrimidine ring, amplified by the two highly electronegative fluorine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This allows for the sequential and regioselective replacement of the fluorine atoms with various nucleophiles, making it a valuable synthon in combinatorial chemistry and drug discovery.[2][10]

Applications

This compound is a high-value intermediate with applications in two primary sectors:

-

Pharmaceutical Industry: It serves as a key intermediate for synthesizing a variety of pharmaceutical compounds.[1] Its structure is a foundational component in the development of novel antiviral and anticancer drugs.[1] The pyrimidine core is a well-known scaffold in biologically active molecules, and the fluorine atoms can enhance metabolic stability and binding affinity.[11]

-

Agricultural Industry: In agriculture, it is used in the creation of modern pesticides and herbicides.[1] Specifically, it is a critical intermediate for synthesizing triazolopyrimidine sulfonamide herbicides.[8]

Safety and Handling

This compound is classified as a toxic and hazardous compound.[3][6] Strict adherence to safety protocols is mandatory.

Hazard Classification

According to aggregated GHS data, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6]

-

Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[6]

-

Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[6]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[6]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[6]

-

Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[6]

Safe Handling Protocol

A systematic approach is required for handling this chemical safely.

-

Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a laboratory coat or chemical-resistant suit.[12][13]

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[12]

-

Storage: Store in a dry, sealed container in a cool (2-8°C), well-ventilated place away from incompatible materials like oxidants and acids.[3][4][12]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[12]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Computational Data

Computational chemistry provides further insight into the molecule's properties relevant to drug design and reactivity.

| Property | Value |

| Topological Polar Surface Area (TPSA) | 35.01 Ų[4] |

| LogP | 1.1535[4] |

| Hydrogen Bond Acceptors | 3[4] |

| Hydrogen Bond Donors | 0[4] |

| Rotatable Bonds | 2[4] |

Conclusion

This compound is a fundamentally important building block for chemical synthesis. Its well-defined reactivity, particularly in SNAr reactions, provides a reliable platform for the development of novel compounds in the pharmaceutical and agricultural sectors. While its utility is significant, the compound's hazardous nature necessitates strict adherence to safety protocols during handling, storage, and disposal. The detailed physical, chemical, and spectroscopic data, along with established synthetic protocols, provide a solid foundation for its effective application in research and development.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 166524-65-8 [m.chemicalbook.com]

- 8. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 9. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. angenechemical.com [angenechemical.com]

- 13. benchchem.com [benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 2-Ethoxy-4,6-difluoropyrimidine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety, handling, and toxicological profile of 2-Ethoxy-4,6-difluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of safe handling. The table below summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₂N₂O | [1][2][3] |

| Molecular Weight | 160.12 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 70-75 °C | [2] |

| Boiling Point | 207.487 °C at 760 mmHg | [1] |

| Density | 1.283 g/cm³ | [1] |

| Flash Point | 79.286 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and carbon disulfide | [2] |

| Vapor Pressure | 0.323 mmHg at 25°C | [1] |

Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance and requires careful handling. The GHS classification indicates significant toxicity.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[3] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[3] |

Exposure Controls and Personal Protection

Given the high toxicity of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

| Control Parameter | Recommendation |

| Engineering Controls | Work should be conducted in a certified chemical fume hood.[4][5][6] |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a risk of splashing.[6][7] |

| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended; double gloving is advised). Wear fire/flame resistant and impervious clothing.[6][7] |

| Respiratory Protection | If a fume hood is not available or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge for organic vapors and particulates.[6][7] |

| Hand Protection | Handle with gloves that have been inspected prior to use. Wash and dry hands after handling.[7] |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and accidents.

| Procedure | Recommendation |

| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.[7] |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][8] For long-term storage, an inert atmosphere is recommended.[4] Store locked up.[7] |

| Spill Response | For liquid spills, cover with a chemical absorbent and collect in a sealed hazardous waste container. For solid spills, carefully collect the material and place it in a sealed hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water. All cleanup materials must be disposed of as hazardous waste.[5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with applicable laws and regulations.[5][7] |

Experimental Protocols

General Handling and Weighing Protocol

This protocol outlines the standard procedure for safely handling and weighing this compound in a laboratory setting.

Materials:

-

This compound

-

Certified chemical fume hood

-

Analytical balance

-

Spatula

-

Clean, dry glass vial

-

Appropriate PPE (as outlined in Section 3)

Procedure:

-

Preparation: Ensure the chemical fume hood is functioning correctly. Don all required PPE, including double gloves, safety goggles, a face shield, and a lab coat.[6]

-

Weighing: Place a clean, dry glass vial on the analytical balance and tare it.[4] Carefully transfer the desired amount of this compound into the vial using a clean spatula, avoiding the creation of dust.[6]

-

Solution Preparation (if required): Slowly add the desired solvent to the vial, gently swirling to dissolve the compound.[4]

-

Storage: Tightly cap the vial and label it clearly with the compound name, concentration, solvent, and date. Store as recommended in Section 4.[4]

-

Decontamination: Decontaminate the spatula and any other surfaces that may have come into contact with the compound. Dispose of any contaminated disposable items as hazardous waste.[6]

Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 2-ethoxy-4,6-dichloropyrimidine, as described in the patent literature. This process should only be carried out by trained professionals in a controlled laboratory environment with appropriate safety measures in place.

Reactants and Reagents:

-

2-ethoxy-4,6-dichloropyrimidine

-

Anhydrous potassium fluoride

-

Sulfolane (solvent)

Procedure:

-

In a reaction flask, add sulfolane and anhydrous potassium fluoride.[9]

-

Heat the mixture to 200°C and stir for 1 hour.[9]

-

Cool the mixture to 80°C and add 2-ethoxy-4,6-dichloropyrimidine.[9]

-

Raise the temperature to 160°C and stir the reaction for 3 hours.[9]

-

Monitor the reaction by HPLC until the starting material is consumed (≤0.5%).[10]

-

Once the reaction is complete, the product is isolated by distillation under reduced pressure.[10]

Visualized Workflows

General Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of a hazardous chemical like this compound.

Caption: General workflow for handling hazardous chemicals.

Risk Assessment Logic

This diagram outlines the logical steps involved in performing a risk assessment before working with this compound.

Caption: Logical flow for chemical risk assessment.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine for Researchers and Drug Development Professionals

Introduction: 2-Ethoxy-4,6-difluoropyrimidine is a key building block in medicinal chemistry and drug discovery, prized for its versatile reactivity in the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Commercial Suppliers and Specifications

This compound is available from a range of commercial suppliers. The following table summarizes key specifications from several prominent vendors to facilitate procurement for research and development purposes.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | 160.12 | Inquire for details |

| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | 160.12 | ≥98%[1] |

| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | 160.1214464[2] | Inquire for details |

| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | Not Specified | 99%[3] |

| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | Not Specified | Inquire for details |

| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | 160.1214464 | Inquire for details |

Physical and Chemical Properties:

| Property | Value |

| Melting Point | 70-75 °C[4] |

| Boiling Point | 207.5 ± 43.0 °C (Predicted)[2] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Insoluble in water, soluble in ethanol and carbon disulfide.[4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from simple precursors like urea and diethyl sulfate.[5] The overall synthetic pathway involves the formation of key intermediates, including 2-ethoxy-4,6-dihydroxypyrimidine and 2-ethoxy-4,6-dichloropyrimidine.[6]

Experimental Protocol: Synthesis of this compound from 2-Ethoxy-4,6-dihydroxypyrimidine

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound, adapted from literature procedures.[5][6]

Step 1: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine

-

In a well-ventilated fume hood, to a stirred solution of 2-ethoxy-4,6-dihydroxypyrimidine (1.0 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, approximately 2.0-3.0 equivalents).

-

Optionally, a tertiary amine base like triethylamine can be added to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux (typically around 110-120 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-ethoxy-4,6-dichloropyrimidine.

Step 2: Fluorination of 2-Ethoxy-4,6-dichloropyrimidine

-

To a stirred suspension of an excess of a fluorinating agent, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide), add the crude 2-ethoxy-4,6-dichloropyrimidine from the previous step.

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the reaction progress by GC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives have shown promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[7]

The fluorine atoms at the 4 and 6 positions of the pyrimidine ring are excellent leaving groups, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functional groups to create a library of compounds for screening against different kinase targets.

Derivatives of this compound have been investigated as inhibitors of several important kinases, including:

-

Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is linked to various cancers, making them an attractive target for anticancer drug development.

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibitors of IRAK4 have potential applications in the treatment of inflammatory diseases.

The ability to readily synthesize a diverse range of derivatives from this compound makes it an indispensable tool for medicinal chemists in the quest for novel and effective kinase inhibitors.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. This compound, CasNo.166524-65-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4,6-difluoropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure found in numerous therapeutic agents. The presence of two fluorine atoms at the C4 and C6 positions of the pyrimidine ring renders these sites highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective and sequential introduction of a wide array of functional groups, including amines, thiols, and alcohols, thereby enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1] The ethoxy group at the C2 position modulates the electronic properties of the ring and can influence the regioselectivity of nucleophilic attack.

These application notes provide a comprehensive overview of the SNAr reactions of this compound, including detailed experimental protocols and a summary of available quantitative data.

Reaction Principle and Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring, activated by the two electronegative fluorine atoms and the ring nitrogens, is attacked by a nucleophile at either the C4 or C6 position. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion, an excellent leaving group, is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The regioselectivity of the reaction (attack at C4 vs. C6) can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, mono-substitution is readily achieved, leaving the second fluorine atom available for subsequent functionalization.

Caption: General mechanism for nucleophilic aromatic substitution on this compound.

Data Presentation: Quantitative Summary of SNAr Reactions

Table 1: Nucleophilic Aromatic Substitution of this compound with Hydrazine

| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Hydrazine Hydrate | Hydrazine hydrate (1.15 eq.), Triethylamine (1.14 eq.) | Acetonitrile/Water | 1 | 5-10 | 80 | [2] |

Note on Regioselectivity and Di-substitution: The primary challenge in the reaction of this compound with nucleophiles is controlling the regioselectivity and preventing di-substitution, which leads to the formation of 2-ethoxy-4,6-bis-substituted pyrimidines. Key strategies to favor mono-substitution include:

-

Stoichiometric Control: Using a slight excess of the nucleophile (e.g., 1.1 to 1.2 equivalents) is often recommended.[2]

-

Temperature Control: Performing the reaction at low to moderate temperatures can significantly improve the selectivity for the mono-substituted product.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material and a general procedure for its subsequent nucleophilic aromatic substitution.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 2-ethoxy-4,6-dihydroxypyrimidine.

Step 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

-

Materials:

-

2-Ethoxy-4,6-dihydroxypyrimidine (1 mol)

-

Phosphorus oxychloride (POCl₃, 2.2 mol)

-